

physicochemical characteristics of 2,4-Dichloro-6-cyclopropylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dichloro-6-cyclopropylpyrimidine
Cat. No.:	B1358437

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **2,4-Dichloro-6-cyclopropylpyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-6-cyclopropylpyrimidine is a substituted pyrimidine that holds significant interest within medicinal chemistry and drug discovery. Its structural features, particularly the reactive chlorine atoms, make it a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of its known physicochemical characteristics, along with data for closely related analogs to provide a broader context for its properties. Furthermore, it outlines representative experimental protocols for its synthesis and analysis and visualizes its potential role in drug discovery workflows and relevant signaling pathways.

Physicochemical Properties

Quantitative data for **2,4-Dichloro-6-cyclopropylpyrimidine** is limited in the public domain. However, by examining closely related analogs such as 2,4-Dichloro-6-methylpyrimidine and 2,4-Dichloropyrimidine, we can infer and estimate its key properties.

General Properties

Property	2,4-Dichloro-6-cyclopropylpyrimidine	2,4-Dichloro-6-methylpyrimidine	2,4-Dichloropyrimidine
CAS Number	21573-07-9[1]	5424-21-5[2]	3934-20-1[3][4]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ [1]	C ₅ H ₄ Cl ₂ N ₂ [2]	C ₄ H ₂ Cl ₂ N ₂ [3][4]
Molecular Weight	189.04 g/mol [1]	163.00 g/mol	148.98 g/mol [3][4]
Appearance	White to light yellow solid[1]	White to pale yellow powder/crystals[5][6]	White to off-white crystalline solid[3]

Thermal Properties

Property	2,4-Dichloro-6-cyclopropylpyrimidine	2,4-Dichloro-6-methylpyrimidine	2,4-Dichloropyrimidine
Melting Point	No data available	44-47 °C[2][7]	36-38 °C[3]
Boiling Point	No data available	219 °C[2]	~207 °C[3]

Solubility

Property	2,4-Dichloro-6-cyclopropylpyrimidine	2,4-Dichloro-6-methylpyrimidine	2,4-Dichloropyrimidine
Water Solubility	No data available	Insoluble[2][8]	Slightly soluble[3]
Organic Solvent Solubility	No data available	Soluble in Chloroform, Ether, Ethyl Acetate, and Toluene[2][8]	Soluble in ethanol, ether, and chloroform[3]

Spectral Data

While specific spectral data for **2,4-Dichloro-6-cyclopropylpyrimidine** is not readily available, data from related structures can provide expected spectral characteristics. Researchers can expect to find characteristic signals in ¹³C NMR, IR, and Mass Spectrometry. For instance, ¹³C

NMR spectra are available for compounds like 2,4-Dichloro-6-methoxypyrimidine and 2,4-Dichloropyrimidine[9][10].

Experimental Protocols

The following protocols are representative of the synthesis and analysis of dichloropyrimidine derivatives and can be adapted for **2,4-Dichloro-6-cyclopropylpyrimidine**.

Representative Synthesis Protocol: Chlorination of a Pyrimidine Diol

A common method for the synthesis of dichloropyrimidines is the chlorination of the corresponding dihydroxy pyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl_3).[11][12]

Procedure:

- To a reaction flask, add 6-cyclopropylpyrimidine-2,4-diol (1 equivalent) and phosphorus oxychloride (excess, e.g., 4-10 equivalents).
- Optionally, a tertiary amine base like N,N-dimethylaniline can be added.
- Heat the reaction mixture to reflux (e.g., 90-110 °C) for several hours (e.g., 6-10 hours).
- Monitor the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- After completion, cool the reaction mixture and carefully quench by slowly adding it to ice-water.
- Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **2,4-Dichloro-6-cyclopropylpyrimidine**.

Analytical Methodology: HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying dichloropyrimidine compounds[13][14].

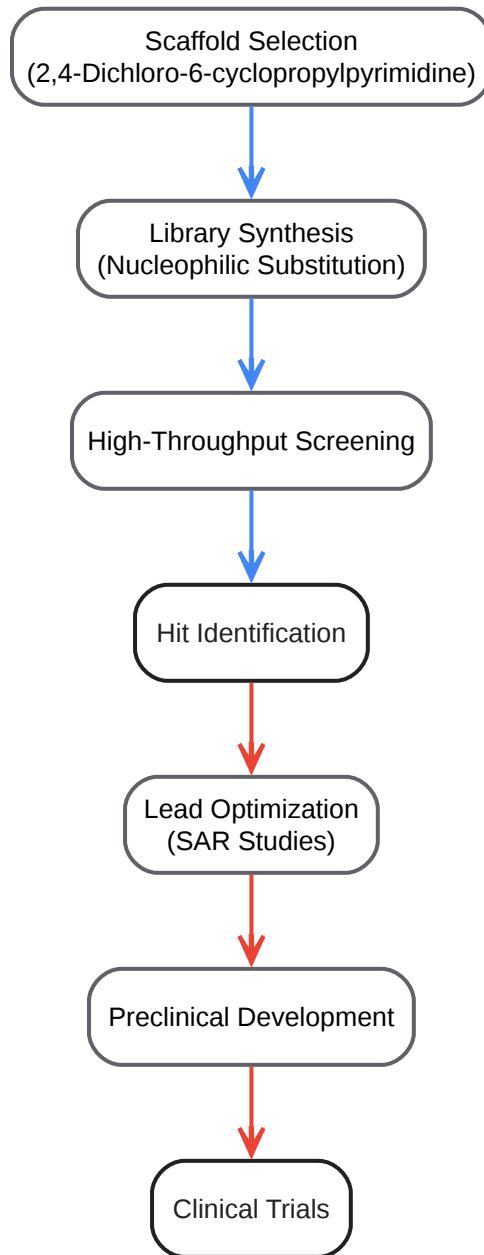
Instrumentation:

- HPLC system with a UV detector.
- C18 reverse-phase column.

Mobile Phase:

- A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

Procedure:

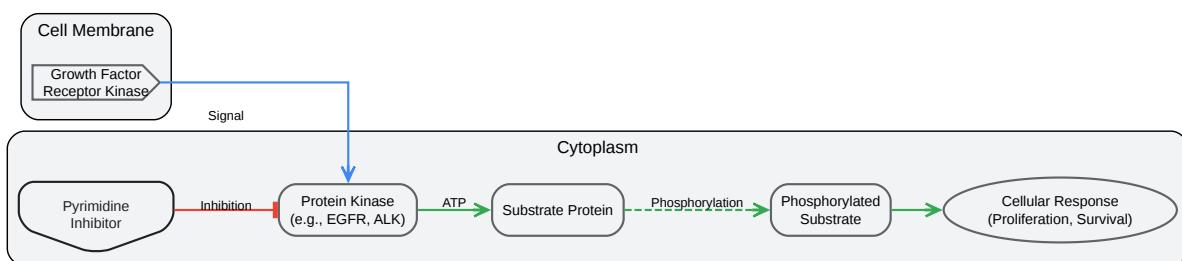

- Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).
- Prepare a series of calibration standards by diluting the stock solution.
- Inject the samples and standards onto the HPLC system.
- Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
- The purity is determined by the relative peak area, and quantification can be performed using the calibration curve.

Role in Drug Discovery and Signaling Pathways

The dichloropyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents[15][16]. The two chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the facile generation of diverse chemical libraries for screening against biological targets.

Drug Discovery Workflow

The development of a drug candidate based on the **2,4-Dichloro-6-cyclopropylpyrimidine** scaffold would typically follow a structured workflow.



[Click to download full resolution via product page](#)

Caption: A typical drug discovery workflow utilizing a dichloropyrimidine scaffold.

Representative Signaling Pathway: Kinase Inhibition

Derivatives of dichloropyrimidines have been successfully developed as inhibitors of various protein kinases, which are often dysregulated in diseases like cancer. These inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking downstream signaling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2,4-dichloro-6-cyclopropylpyrimidine CAS#: 21573-07-9 [m.chemicalbook.com]
- 2. 2,4-Dichloro-6-methylpyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 3. srinichem.com [srinichem.com]
- 4. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-6-methylpyrimidine (5424-21-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. 2,4-Dichloro-6-methylpyrimidine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2,4-Dichloro-6-methylpyrimidine | CAS#:5424-21-5 | Chemsra [chemsra.com]
- 8. chembk.com [chembk.com]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. Degradation of 2,4-D by plant growth-promoting Cupriavidus sp. DSPFs: role in mitigating herbicide toxicity in soil and enhancing crop production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [physicochemical characteristics of 2,4-Dichloro-6-cyclopropylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358437#physicochemical-characteristics-of-2-4-dichloro-6-cyclopropylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com